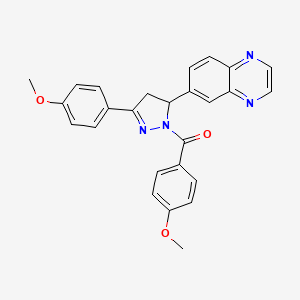
(4-methoxyphenyl)(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-methoxyphenyl)(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone” is a novel molecule that has been synthesized and studied for its unique properties . It is a type of luminogen with aggregation-induced emission (AIE) characteristics .
Chemical Reactions Analysis
This compound exhibits excellent luminescence properties in its aggregated state or solid state . It has been successfully utilized as a reversible fluorescent thermometer .Aplicaciones Científicas De Investigación
Convergent Synthesis and Biological Evaluation
A convergent synthesis approach has led to the creation of novel polysubstituted methanones, similar in structure to the compound , demonstrating significant cytotoxicity in human leukocytes at high concentrations. This synthesis process, involving a series of cyclocondensation reactions, highlights the potential of such compounds in the study of cellular biology and cytotoxic effects (Bonacorso et al., 2016).
Antimicrobial and Antifungal Properties
Compounds with a structure related to the specified chemical have shown promising antimicrobial and antifungal activities. For instance, a series of pyrazoline incorporated isoxazole derivatives exhibited significant activity against human breast cancer cell lines and antitubercular properties against various strains, indicating the potential for such compounds in antimicrobial and antifungal research (Radhika et al., 2020).
Corrosion Inhibition
In the field of material science, derivatives structurally similar to the mentioned compound have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies provide insights into the protective mechanisms of such compounds at the molecular level, showcasing their application in the development of more durable materials (Olasunkanmi & Ebenso, 2019).
Drug Design and Pharmacological Applications
The chemical framework of the compound shares similarities with structures used in drug design, particularly in the development of mGlu1 receptor antagonists. These compounds have been explored for their selective inhibition of glutamate-induced Ca2+ mobilization, indicating their potential in neurological research and therapeutic applications (Lavreysen et al., 2004).
Mecanismo De Acción
The compound’s mechanism of action is based on its intrinsic twisted intramolecular charge transfer (TICT) characteristic . It can be used as a probe for lipid droplets-specific imaging and as a photosensitizer to kill cancer cells through the generation of reactive oxygen species (ROS) upon white light irradiation .
Propiedades
IUPAC Name |
(4-methoxyphenyl)-[5-(4-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-32-20-8-3-17(4-9-20)23-16-25(19-7-12-22-24(15-19)28-14-13-27-22)30(29-23)26(31)18-5-10-21(33-2)11-6-18/h3-15,25H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDANEKFDRNTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxyphenyl)(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


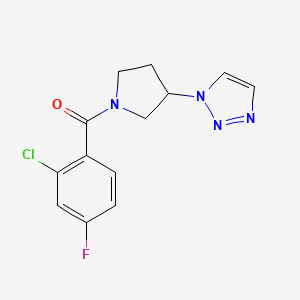
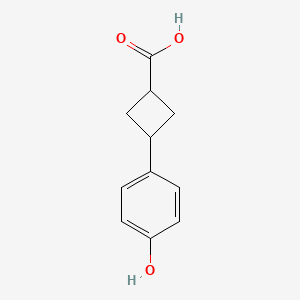
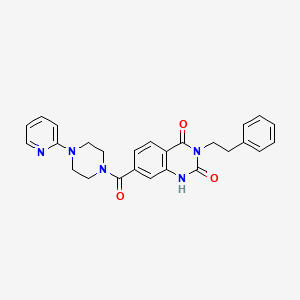
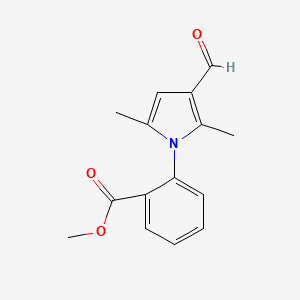
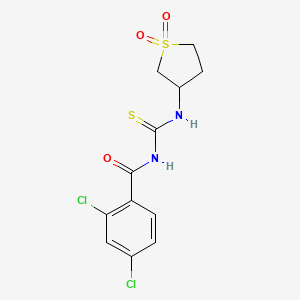
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2574446.png)
![3-[4-(Prop-2-enoylamino)phenyl]butanamide](/img/structure/B2574447.png)
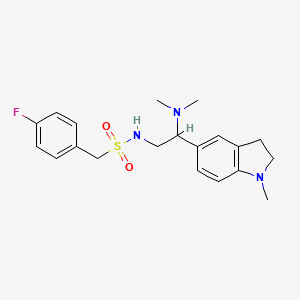
![1-(4-bromophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2574450.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl pyrazine-2-carboxylate](/img/structure/B2574454.png)

![Ethyl 2-[2-(3-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2574456.png)
![4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-one](/img/structure/B2574457.png)